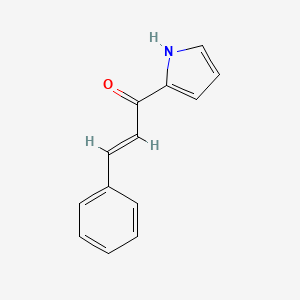
2-(4-Nitrophenoxy)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenoxy)ethyl acetate is an organic compound with the molecular formula C10H11NO5. It is characterized by the presence of a nitrophenoxy group attached to an ethyl acetate moiety. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)ethyl acetate typically involves the reaction of 4-nitrophenol with ethylene oxide, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction between 4-nitrophenol and ethylene oxide. The resulting product is then acetylated using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure.
化学反応の分析
Types of Reactions
2-(4-Nitrophenoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrophenol and ethylene glycol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Reduction: 2-(4-Aminophenoxy)ethyl acetate.
Substitution: Various substituted phenoxyethyl acetates.
Hydrolysis: 4-Nitrophenol and ethylene glycol.
科学的研究の応用
2-(4-Nitrophenoxy)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Nitrophenoxy)ethyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and other proteins. The acetate moiety can be hydrolyzed to release acetic acid, which can affect the pH of the surrounding environment .
類似化合物との比較
Similar Compounds
- Methyl (4-nitrophenoxy)acetate
- Ethyl 2-(2-nitrophenoxy)propionate
- 2-(4-Nitrophenoxy)ethyl methacrylate
Uniqueness
2-(4-Nitrophenoxy)ethyl acetate is unique due to its specific combination of a nitrophenoxy group and an ethyl acetate moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in research and industry .
特性
CAS番号 |
6941-80-6 |
|---|---|
分子式 |
C10H11NO5 |
分子量 |
225.20 g/mol |
IUPAC名 |
2-(4-nitrophenoxy)ethyl acetate |
InChI |
InChI=1S/C10H11NO5/c1-8(12)15-6-7-16-10-4-2-9(3-5-10)11(13)14/h2-5H,6-7H2,1H3 |
InChIキー |
GWMKUZOZXKQDFF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)


![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)

![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)


![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)


![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)


